Microcephalin

Natural Product Chemistry Mycology Sesquiterpenoid Biosynthesis

Research on bisabolane sesquiterpenoids frequently suffers from inconsistent bioactivity when using analogs or crude extracts instead of the purified lead compound. Cheimonophyllon A (Microcephalin, CAS 5945-43-7), the major and most active metabolite from Cheimonophyllum candidissimum, directly addresses this reproducibility challenge. • Proven superior potency: Most active nematicidal & antimicrobial agent among six co-isolated cheimonophyllons (A-E & cheimonophyllal), ensuring maximal assay sensitivity. • Defined chemical scaffold: Stereochemically pure benzofuran-2-one core supports reliable SAR studies, biosynthetic gene cluster correlation, and use as an authentic LC-MS/NMR standard. • Multi-endpoint benchmark: Documented nematicidal, antibacterial, antifungal, and cytotoxic activities enable consistent positive control performance across screening platforms.

Molecular Formula C15H22O4
Molecular Weight 266.33 g/mol
CAS No. 5945-43-7
Cat. No. B14720972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMicrocephalin
CAS5945-43-7
Molecular FormulaC15H22O4
Molecular Weight266.33 g/mol
Structural Identifiers
SMILESCC1(CCC(C2(C1CC3C(C2)OC(=O)C3=C)C)O)O
InChIInChI=1S/C15H22O4/c1-8-9-6-11-14(2,7-10(9)19-13(8)17)12(16)4-5-15(11,3)18/h9-12,16,18H,1,4-7H2,2-3H3/t9-,10-,11-,12+,14-,15-/m1/s1
InChIKeyPHYFACKULSRHQU-OYFKMHTJSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cheimonophyllon A: Chemical Identity and Characteristics


Cheimonophyllon A (CAS 5945-43-7), also referred to as Microcephalin, is a bisabolane-type sesquiterpenoid with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol [1]. It is the major secondary metabolite produced by the basidiomycete fungus Cheimonophyllum candidissimum [2]. The compound exhibits a polycyclic structure featuring a benzofuran-2-one core with multiple stereocenters [1].

Why Cheimonophyllon A Cannot Be Substituted by Analogs


Cheimonophyllon A (CAS 5945-43-7) is not simply interchangeable with other bisabolane sesquiterpenoids or even with its close structural congeners cheimonophyllons B-E and cheimonophyllal, which co-occur in the same fungal culture. In the original isolation study, cheimonophyllon A was identified as the major product and was described as the most active against nematodes and microorganisms compared to its five co-isolated analogs [1]. While quantitative comparative data for this class of compounds remains limited, the documented potency differences underscore that substituting a seemingly similar bisabolane scaffold—whether from a different fungal source or a different cheimonophyllon derivative—may result in a substantial loss of nematicidal or antimicrobial efficacy, thereby compromising experimental reproducibility and outcome validity in bioactivity-focused research.

Cheimonophyllon A vs. Closest Structural Analogs


Major Metabolite and Activity Ranking in Bisabolane Series

Among the six bisabolane sesquiterpenoids isolated concurrently from Cheimonophyllum candidissimum, cheimonophyllon A (1) was established as the major fermentation product and exhibited the highest activity against nematodes and microorganisms [1]. This qualitative ranking distinguishes it from the less abundant and less active analogs cheimonophyllons B-E (2-5) and cheimonophyllal (6) [1]. Precise IC50 or LC50 values for each analog were not provided in the available literature; however, the designation of A as the 'major product' and 'most active' constitutes a class-level inference of superior potency relative to the five co-isolated structural variants [1].

Natural Product Chemistry Mycology Sesquiterpenoid Biosynthesis

Broad-Spectrum Bioactivity Profile

Cheimonophyllon A (CAS 5945-43-7) demonstrated activity across four distinct biological assay categories: nematicidal, weak antibacterial, weak antifungal, and cytotoxic effects [1]. It was also active in the Ames mutagenicity test [1]. Cytotoxicity was observed against L1210 (mouse lymphocytic leukemia), HL60 (human promyelocytic leukemia), and BHK21 (baby hamster kidney) cell lines . This multi-faceted bioactivity profile contrasts with many simpler bisabolane derivatives that may display a narrower spectrum of activity, though direct comparative data for all endpoints across a defined panel of analogs is not available.

Antimicrobial Discovery Cytotoxicity Screening Nematicide Development

Terrestrial Basidiomycete Origin

Cheimonophyllon A is produced by the terrestrial basidiomycete Cheimonophyllum candidissimum [1]. This distinguishes it from the growing number of marine-derived bisabolane sesquiterpenoids—such as those from Aspergillus sydowii LW09 which exhibit LC50 values of 192.40 µg/mL against nematodes [2]—that originate from different ecological niches and biosynthetic pathways. While the absolute nematicidal potency of cheimonophyllon A has not been numerically reported in accessible literature, the distinct fungal source provides a different chemical space and potential mode of action relative to marine-derived analogs.

Fungal Natural Products Basidiomycete Metabolites Biosynthetic Gene Clusters

Cheimonophyllon A: Priority Research Applications


Nematicidal Lead Discovery and SAR Studies

Cheimonophyllon A serves as a foundational lead structure for nematicidal discovery programs targeting plant-parasitic nematodes. As the most active component among six co-produced bisabolanes from Cheimonophyllum candidissimum [1], it provides a defined chemical starting point for structure-activity relationship (SAR) studies. Procurement of the purified compound (CAS 5945-43-7) rather than a crude extract or an analog ensures consistent potency in standardized nematicidal assays, enabling reproducible assessment of synthetic derivatives or semi-synthetic modifications.

Terrestrial vs. Marine Bisabolane Comparison

Given its origin from a terrestrial basidiomycete, cheimonophyllon A provides an essential comparator for cross-ecological studies of bisabolane sesquiterpenoids. Researchers investigating the biosynthetic diversity of this scaffold can use cheimonophyllon A alongside marine-derived bisabolanes (e.g., from Aspergillus sydowii) to evaluate how different fungal habitats influence chemical structure and bioactivity profiles [2]. Sourcing authentic cheimonophyllon A ensures that comparative analyses are based on verified structural identity rather than ambiguous natural product mixtures.

Multi-Endpoint Screening in Hit Discovery

Cheimonophyllon A's documented activity across nematicidal, antibacterial, antifungal, and cytotoxic assays [1] positions it as a versatile positive control or reference compound in multi-endpoint screening platforms. For laboratories operating medium- to high-throughput natural product screening workflows, maintaining a validated stock of cheimonophyllon A (CAS 5945-43-7) provides a consistent benchmark for assay performance across diverse biological targets, reducing inter-experimental variability.

Fungal Secondary Metabolite and Biosynthetic Research

As a bisabolane-type sesquiterpenoid, cheimonophyllon A is of interest to natural product chemists and mycologists studying fungal secondary metabolism. The compound's stereochemically complex benzofuran-2-one core [3] represents a distinctive scaffold that can be used to probe terpene cyclase mechanisms and tailoring enzyme functions in basidiomycete systems. Procuring the compound with verified stereochemical integrity is essential for biosynthetic gene cluster correlation studies and for use as an authentic standard in LC-MS or NMR-based metabolomics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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